molecular formula C14H16O3 B13878661 Benzyl 2-cyclopropyl-3-oxobutanoate

Benzyl 2-cyclopropyl-3-oxobutanoate

Cat. No.: B13878661
M. Wt: 232.27 g/mol
InChI Key: GORCJNFTGBMXOC-UHFFFAOYSA-N
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Description

Benzyl 2-cyclopropyl-3-oxobutanoate is a benzoate ester characterized by a cyclopropyl substituent at the C2 position and a ketone group at the C3 position of the butanoate chain. The cyclopropyl ring introduces steric strain and unique electronic effects, while the 3-oxo group enables keto-enol tautomerism, influencing reactivity and solubility. This compound is of interest in synthetic organic chemistry and pharmaceutical research, where structural modifications aim to tune physicochemical properties or biological activity .

Properties

Molecular Formula

C14H16O3

Molecular Weight

232.27 g/mol

IUPAC Name

benzyl 2-cyclopropyl-3-oxobutanoate

InChI

InChI=1S/C14H16O3/c1-10(15)13(12-7-8-12)14(16)17-9-11-5-3-2-4-6-11/h2-6,12-13H,7-9H2,1H3

InChI Key

GORCJNFTGBMXOC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1CC1)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 2-cyclopropyl-3-oxobutanoate typically involves the alkylation of enolate ions. The process begins with the formation of an enolate ion from a β-keto ester, followed by alkylation with a suitable alkyl halide. The reaction conditions often include the use of a strong base such as sodium ethoxide in ethanol to generate the enolate ion, which then undergoes nucleophilic substitution with the alkyl halide .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions: Benzyl 2-cyclopropyl-3-oxobutanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the benzyl group with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like Grignard reagents or organolithium compounds can be employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Benzyl 2-cyclopropyl-3-oxobutanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: It can be used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Benzyl 2-cyclopropyl-3-oxobutanoate involves its interaction with molecular targets through various pathways. The ester group can undergo hydrolysis to release the active cyclopropyl-3-oxobutanoate moiety, which may interact with enzymes or receptors in biological systems. The exact molecular targets and pathways would depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Effects

The compound’s distinctiveness arises from its cyclopropyl and ketone functionalities. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Group Comparison
Compound Substituent at C2 Functional Group at C3 Key Features
Benzyl 2-cyclopropyl-3-oxobutanoate Cyclopropyl Ketone (3-oxo) High steric strain, keto-enol tautomerism
Methyl 2-benzoylamino-3-oxobutanoate Benzoylamino Ketone (3-oxo) Amide linkage, hydrogen-bonding potential
Methyl benzoate - (Simple ester) - No substituents, low steric hindrance
Isopropyl benzoate Isopropyl - Branched aliphatic chain, increased lipophilicity
cis-3-Hexenyl benzoate cis-3-Hexenyl - Unsaturated chain, potential for oxidation
Key Observations:
  • Cyclopropyl vs. Benzoylamino: The cyclopropyl group in this compound introduces significant ring strain, enhancing reactivity in ring-opening reactions compared to the planar, conjugated benzoylamino group in Methyl 2-benzoylamino-3-oxobutanoate .
  • Ketone Functionality: The 3-oxo group enables keto-enol tautomerism, which is absent in simpler esters like Methyl benzoate. This property may increase acidity (α-hydrogen) and participation in condensation reactions .

Physicochemical Properties

  • However, it is less lipophilic than Isopropyl benzoate due to the latter’s branched aliphatic chain .
  • Stability : The strained cyclopropane ring may reduce thermal stability relative to unsubstituted benzoates like Methyl benzoate, which lack destabilizing substituents .

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